molecular formula C13H19ClN2O B1426634 1-(Phenylacetyl)piperidin-4-amine hydrochloride CAS No. 211734-14-4

1-(Phenylacetyl)piperidin-4-amine hydrochloride

Cat. No.: B1426634
CAS No.: 211734-14-4
M. Wt: 254.75 g/mol
InChI Key: HUHXPFAQMQXAKI-UHFFFAOYSA-N
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Description

1-(Phenylacetyl)piperidin-4-amine hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its structural complexity and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHXPFAQMQXAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylacetyl)piperidin-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetyl chloride with piperidin-4-amine in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Phenylacetyl)piperidin-4-amine hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylacetyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1-(Phenylacetyl)piperidin-4-amine hydrochloride has been explored for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders : Research indicates that this compound may interact with neurotransmitter receptors, suggesting applications in treating conditions such as depression and anxiety.
  • Cardiovascular Diseases : Its ability to modulate receptor activity may also extend to cardiovascular treatments, potentially aiding in hypertension management.

Case Study: Neurological Applications

A study focused on the interaction of 1-(Phenylacetyl)piperidin-4-amine hydrochloride with serotonin receptors demonstrated its potential as a novel antidepressant. The compound exhibited significant binding affinity, indicating its role as a receptor ligand. This finding highlights its relevance in developing new therapeutic agents for mood disorders.

The biological activity of 1-(Phenylacetyl)piperidin-4-amine hydrochloride includes:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
  • Receptor Modulation : Its interaction with various receptors suggests potential applications in pharmacology, particularly in designing drugs targeting specific pathways.

Mechanism of Action

The mechanism by which 1-(Phenylacetyl)piperidin-4-amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phenylacetyl derivatives

  • Other amine hydrochlorides

Uniqueness: The presence of both the phenylacetyl group and the piperidine ring in 1-(Phenylacetyl)piperidin-4-amine hydrochloride contributes to its unique chemical properties and reactivity, making it a valuable compound in various applications.

Biological Activity

1-(Phenylacetyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(Phenylacetyl)piperidin-4-amine hydrochloride is characterized by a piperidine ring substituted with a phenylacetyl group. Its molecular formula is C12_{12}H16_{16}ClN, and it has a molecular weight of approximately 227.72 g/mol. The compound is typically presented as a hydrochloride salt to enhance solubility and stability.

The biological activity of 1-(Phenylacetyl)piperidin-4-amine hydrochloride is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, which may influence neuronal signaling pathways. For instance, studies indicate that it could modulate serotonin receptors, impacting mood and anxiety disorders .
  • Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in cellular processes, potentially leading to anticancer effects. It has been noted for its ability to inhibit Class I PI3-kinase enzymes, which are crucial in regulating cell growth and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(Phenylacetyl)piperidin-4-amine hydrochloride. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
FaDu (hypopharyngeal carcinoma)15Induction of apoptosis
MCF-7 (breast cancer)20PI3K inhibition
HeLa (cervical cancer)25Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

1-(Phenylacetyl)piperidin-4-amine hydrochloride also shows promise in neuropharmacology. It has been evaluated for its effects on serotonin receptor modulation, which is significant for treating depression and anxiety:

  • 5-HT Receptor Interaction : The compound has been reported to activate 5-HT3 receptors, which play a role in gastrointestinal motility and central nervous system functions .

Case Study 1: Anticancer Activity in FaDu Cells

A study conducted on FaDu cells demonstrated that treatment with 1-(Phenylacetyl)piperidin-4-amine hydrochloride led to significant apoptosis. The study utilized flow cytometry to assess cell viability post-treatment, revealing a dose-dependent increase in apoptotic cells.

Case Study 2: Neuropharmacological Assessment

In a controlled experiment assessing the effects on anxiety-like behavior in rodent models, administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test. This suggests potential therapeutic applications in anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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